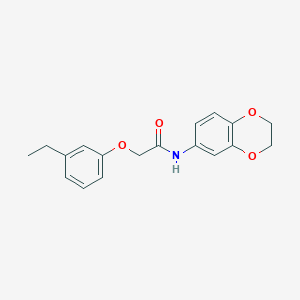![molecular formula C18H15Cl2F3N2O2 B4820055 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4820055.png)
3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide
描述
3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, also known as DMTF, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to possess a wide range of biochemical and physiological effects.
科学研究应用
3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological effects, making it useful in various fields such as pharmacology, biochemistry, and neuroscience. 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been used as a tool compound to investigate the role of specific proteins in various cellular processes. It has also been used as a potential drug candidate for the treatment of various diseases such as cancer and neurodegenerative disorders.
作用机制
The mechanism of action of 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of specific proteins in the cell. 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been found to inhibit the activity of various enzymes such as tyrosine kinases and proteases, which play a crucial role in various cellular processes. It has also been found to modulate the activity of specific ion channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has also been found to modulate the activity of specific neurotransmitters, which are involved in the regulation of mood and behavior. It has been shown to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of specific proteins, making it useful for investigating the role of these proteins in various cellular processes. 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects on cells and organisms are not fully understood. Additionally, 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has a relatively short half-life, making it difficult to use in long-term experiments.
未来方向
There are several future directions for research on 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide. One area of research is the investigation of the long-term effects of 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide on cells and organisms. Another area of research is the development of more potent and selective inhibitors of specific proteins. Additionally, 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide could be further investigated as a potential drug candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. Finally, 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide could be used as a tool compound to investigate the role of specific proteins in various cellular processes.
属性
IUPAC Name |
3,4-dichloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F3N2O2/c19-13-3-1-11(9-14(13)20)17(26)24-15-10-12(18(21,22)23)2-4-16(15)25-5-7-27-8-6-25/h1-4,9-10H,5-8H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZZEMDLWZCGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-bromobenzyl)thio]-5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4819974.png)
![ethyl N-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}glycinate](/img/structure/B4819982.png)
![N-bicyclo[2.2.1]hept-2-yl-N'-(2-thienylmethyl)thiourea](/img/structure/B4819987.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4819995.png)
![methyl 3-chloro-6-({[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4819997.png)
![N-allyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4820003.png)
![N-(2-ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4820008.png)
![methyl 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4820012.png)
![N-[bis(3,4-dimethoxyphenyl)methyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4820019.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4820020.png)
![ethyl 4-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4820033.png)

![N-{5-[1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B4820063.png)
![N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4820065.png)